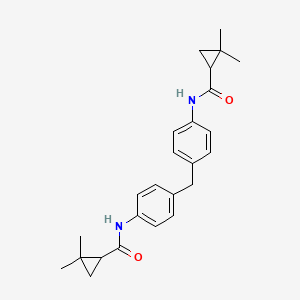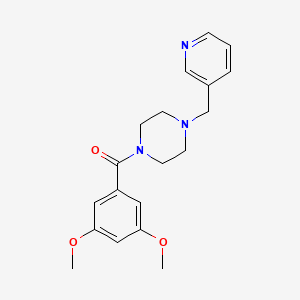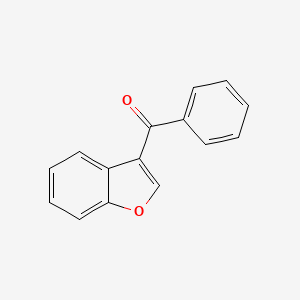
N,N'-(methylenedi-4,1-phenylene)bis(2,2-dimethylcyclopropanecarboxamide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound belongs to a class of chemicals characterized by their intricate molecular architecture and potential for diverse applications, including material science and polymer chemistry. Its structure suggests a combination of cyclopropane rings and amide linkages, hinting at unique physical and chemical properties.
Synthesis Analysis
The synthesis of similar complex molecules often involves multi-step chemical processes, including nucleophilic substitution reactions and polycondensation, to achieve the desired molecular architecture. For instance, the preparation of polyamides and related compounds from aromatic diamines and dicarboxylic acids via direct polycondensation highlights the intricate methodologies applied in synthesizing complex molecules (Hsiao et al., 2000; Liaw et al., 1999).
Molecular Structure Analysis
The molecular structure of similar compounds reveals a significant influence of the arrangement of functional groups and the backbone on the overall properties of the molecule. Studies on crystal structures and molecular conformations provide insights into the steric and electronic factors that dictate the behavior and reactivity of such compounds (Lin et al., 2001).
Chemical Reactions and Properties
The reactivity of compounds with complex structures like the one often involves interactions at the functional groups, such as amide linkages and cyclopropane rings. These reactions can lead to a variety of products, each with distinct properties, demonstrating the versatility of these compounds in chemical synthesis and modifications.
Physical Properties Analysis
Physical properties, including solubility, melting points, and glass transition temperatures, are crucial for understanding the potential applications of these compounds. The synthesis of polyamides with varying degrees of solubility and thermal stability illustrates the impact of molecular structure on these properties (Hsiao et al., 2000; Yang et al., 1999).
Scientific Research Applications
Environmental Health Impacts
- Endocrine Disruption by Plasticizers : Chemicals found in plastics, such as Bisphenol A and phthalates, act as endocrine disruptors in animals, including humans. These disruptors mimic hormones, interfering with the physiological functions of endogenous hormones and affecting reproductive organs, particularly during puberty (Lagos-Cabré & Moreno, 2012).
- Occupational Exposure to Bisphenol A (BPA) : Occupational exposure to BPA, an industrial chemical, can lead to significantly higher BPA levels in workers compared to the general population, affecting male sexual function and posing risks to offspring of exposed parents (Ribeiro, Ladeira, & Viegas, 2017).
Materials Science
- Ionic Liquids with Aliphatic and Aromatic Solutes : Research on imidazolium- and phosphonium-based ionic liquids has explored their phase behavior with various solutes. The solubility and interactions between these liquids and solutes have significant implications for industrial applications and environmental sustainability (Visak et al., 2014).
Chemical Synthesis and Applications
- Synthesis of Methylene-linked Liquid Crystal Dimers : Methylene-linked liquid crystal dimers, such as those with cyanoanilinebenzylidene and methoxyanilinebenzylidene groups, exhibit unique mesophases, including twist-bend nematic phases. These findings contribute to the development of advanced liquid crystal technologies (Henderson & Imrie, 2011).
- Synthesis and Applications of 1-Methylcyclopropene (1-MCP) : 1-MCP, an ethylene-action inhibitor, has been extensively studied for its effects on ethylene inhibition in a range of fruits and vegetables, highlighting its potential to improve postharvest quality and extend shelf life (Watkins, 2006).
properties
IUPAC Name |
N-[4-[[4-[(2,2-dimethylcyclopropanecarbonyl)amino]phenyl]methyl]phenyl]-2,2-dimethylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2O2/c1-24(2)14-20(24)22(28)26-18-9-5-16(6-10-18)13-17-7-11-19(12-8-17)27-23(29)21-15-25(21,3)4/h5-12,20-21H,13-15H2,1-4H3,(H,26,28)(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGOFXZPHKSAXPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1C(=O)NC2=CC=C(C=C2)CC3=CC=C(C=C3)NC(=O)C4CC4(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-benzyl-5,6-dimethyl-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B5592103.png)
![1-{3-[(6-methyl-4-quinazolinyl)amino]phenyl}ethanone](/img/structure/B5592117.png)
![5,5-dimethyl-5,6-dihydrotetrazolo[5,1-a]isoquinoline](/img/structure/B5592120.png)
![N,N-dimethyl-3-oxo-2-(3-phenylpropyl)-2,8-diazaspiro[4.5]decane-8-sulfonamide](/img/structure/B5592125.png)

![8-[(2,6-dimethyl-4-morpholinyl)methyl]-1,3-dimethyl-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5592141.png)
![3-methyl-7-[2-(1-piperidinyl)ethyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5592150.png)
![4-{[2-(diethylamino)ethyl]amino}-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B5592159.png)
![4-{2-[(4-methyl-2-nitrophenoxy)acetyl]carbonohydrazonoyl}benzoic acid](/img/structure/B5592163.png)

![3-(cyanomethyl)-5-methyl-4-oxo-N-phenyl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5592195.png)
![4-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B5592201.png)
![2-(4-chlorobenzyl)-8-[(4R)-4-hydroxy-L-prolyl]-2,8-diazaspiro[4.5]decan-3-one hydrochloride](/img/structure/B5592203.png)
![(3R*,5R*)-N-[2-(3,4-dimethylphenoxy)ethyl]-5-(pyrrolidin-1-ylcarbonyl)piperidine-3-carboxamide](/img/structure/B5592205.png)